molecular formula C14H9Cl4NS B12566379 2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine CAS No. 193897-91-5

2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine

Cat. No.: B12566379
CAS No.: 193897-91-5
M. Wt: 365.1 g/mol
InChI Key: NJERQXGLIZGNRE-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound is characterized by the presence of chlorine atoms at positions 2, 3, 7, and 8, and an ethyl group at position 10 on the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine typically involves the chlorination of 10-ethyl-10H-phenothiazine. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-chlorination or decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Amino or thiol-substituted phenothiazine derivatives.

Scientific Research Applications

2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. It also interacts with enzymes, inhibiting their activity and affecting metabolic pathways. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and an ethyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

193897-91-5

Molecular Formula

C14H9Cl4NS

Molecular Weight

365.1 g/mol

IUPAC Name

2,3,7,8-tetrachloro-10-ethylphenothiazine

InChI

InChI=1S/C14H9Cl4NS/c1-2-19-11-3-7(15)9(17)5-13(11)20-14-6-10(18)8(16)4-12(14)19/h3-6H,2H2,1H3

InChI Key

NJERQXGLIZGNRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2SC3=CC(=C(C=C31)Cl)Cl)Cl)Cl

Origin of Product

United States

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